1,3-Didocosenoin (13Z)
Description
1,3-Didocosenoin (13Z), with the CAS registry number 128389-74-2, is a diglyceride compound characterized by two docosenoyl (22:1) fatty acid chains esterified at the 1- and 3-positions of a glycerol backbone. The "13Z" designation indicates a cis (Z) configuration of the double bond at the 13th carbon of the fatty acid chains. This structural feature distinguishes it from trans (E) isomers and influences its physicochemical properties, such as melting point and solubility. The compound is synthesized and purified to >99% purity, as reported in product registries, and is commonly utilized in lipid research, pharmaceutical formulations, and biochemical studies requiring standardized lipid analogs .
Properties
Molecular Formula |
C47H88O5 |
|---|---|
Molecular Weight |
733.2 g/mol |
IUPAC Name |
[3-[(E)-docos-13-enoyl]oxy-2-hydroxypropyl] (E)-docos-13-enoate |
InChI |
InChI=1S/C47H88O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-43-45(48)44-52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,45,48H,3-16,21-44H2,1-2H3/b19-17+,20-18+ |
InChI Key |
CBTMTZFHKUDGSX-XPWSMXQVSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC=CCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
1,3-Dierucin can be synthesized through several methods. One common synthetic route involves the esterification of glycerol with erucic acid under specific reaction conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the esterification process . Industrial production methods may involve more advanced techniques, such as enzymatic catalysis, to achieve higher yields and purity.
Chemical Reactions Analysis
1,3-Dierucin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation, where hydrogen gas and a catalyst like palladium on carbon are used to reduce the double bonds in the erucic acid chains.
Scientific Research Applications
1,3-Dierucin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of triglycerides and their derivatives in various chemical reactions.
Biology: Researchers use 1,3-Dierucin to investigate the metabolic pathways of triglycerides and their role in cellular processes.
Medicine: The compound is studied for its potential therapeutic effects, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 1,3-Dierucin involves its interaction with specific molecular targets and pathways. In biological systems, it is hydrolyzed by lipases to release erucic acid and glycerol. Erucic acid can then be further metabolized through beta-oxidation to produce energy. The compound’s effects on metabolic pathways and cellular processes are of particular interest in research related to metabolic disorders and cardiovascular health .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing 1,3-Didocosenoin (13Z)?
To synthesize 1,3-Didocosenoin (13Z), researchers should employ esterification or transesterification protocols using docosenoic acid derivatives under controlled stereochemical conditions. Characterization requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) to confirm the (Z)-configuration of the double bond at position 13 .
- Mass Spectrometry (MS) to verify molecular weight (expected m/z ~352.59 for methyl ester derivatives) .
- Chromatography (HPLC/GC) to assess purity and resolve stereoisomeric impurities .
Refer to NIST Chemistry WebBook for standardized spectral data comparisons .
Q. How should researchers handle solubility challenges of 1,3-Didocosenoin (13Z) in aqueous buffers?
Due to its low solubility in water, dissolve 1,3-Didocosenoin (13Z) in organic solvents like DMSO or ethanol (100 mg/mL), followed by dilution in buffered solutions. Ensure inert gas purging (e.g., nitrogen) during solvent evaporation to prevent oxidation . For in vitro studies, use lipid carriers (e.g., cyclodextrins) to enhance bioavailability .
Q. What safety protocols are critical for laboratory handling of 1,3-Didocosenoin (13Z)?
- Store at -20°C in ethanol or DMSO to maintain stability for ≥2 years .
- Use PPE (gloves, goggles) to avoid skin/eye contact, and work under fume hoods to mitigate inhalation risks .
- Review safety data sheets (SDS) for GHS hazard classifications (flammability, eye irritation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological effects of 1,3-Didocosenoin (13Z)?
Discrepancies in studies (e.g., cardiac lipid deposition vs. metabolic neutrality) may arise from:
- Model system differences : Compare results across species (e.g., rodents vs. primates) and adjust dietary exposure levels .
- Analytical variability : Standardize lipid extraction protocols (e.g., Folch method) and validate assays via spike-recovery experiments .
- Confounding variables : Control for co-administered fatty acids in dietary studies .
Q. What computational strategies optimize molecular docking studies for 1,3-Didocosenoin (13Z) derivatives?
- Use in silico tools (AutoDock Vina, Schrödinger Suite) to model interactions with targets like opioid receptors or lipid-binding proteins .
- Validate docking poses with Molecular Dynamics (MD) simulations (AMBER/GROMACS) to assess binding stability under physiological conditions .
- Include Lipinski’s Rule of Five compliance checks to prioritize derivatives with drug-like properties .
Q. How can researchers design experiments to investigate the causal role of 1,3-Didocosenoin (13Z) in lipid metabolism?
- Apply FINER criteria for hypothesis formulation: Ensure feasibility (e.g., knockout models), novelty (unexplored pathways), and relevance (links to metabolic syndromes) .
- Use isotopic tracing (e.g., ¹³C-labeled 1,3-Didocosenoin) to track metabolic flux in vivo .
- Employ multi-omics integration (lipidomics + transcriptomics) to identify regulatory networks .
Q. What statistical approaches address variability in 1,3-Didocosenoin (13Z) experimental data?
- For small sample sizes, use non-parametric tests (Mann-Whitney U) to compare groups .
- Apply Principal Component Analysis (PCA) to reduce dimensionality in lipidomic datasets .
- Report effect sizes and confidence intervals to quantify biological significance beyond p-values .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
